molecular formula C15H21NO B13924067 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane

8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B13924067
M. Wt: 231.33 g/mol
InChI Key: FWRZXRAGYWJUTL-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decane, 8-(phenylmethyl)- is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane, 8-(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. For example, the reaction of a benzylamine derivative with a cyclic ether under acidic or basic conditions can lead to the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane, 8-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane, 8-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane, 8-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-4-azaspiro[4.5]decane
  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride
  • 8-Aza-1-oxaspiro[4.5]decane

Uniqueness

1-Oxa-8-azaspiro[4.5]decane, 8-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar spirocyclic compounds and can lead to unique applications in various fields.

Properties

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-14(6-3-1)13-16-10-8-15(9-11-16)7-4-12-17-15/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZXRAGYWJUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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